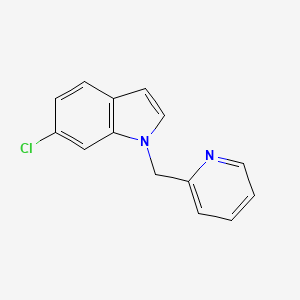
5-(2,4,6-Triiodophenoxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-Triiodophenoxy)pentanoic acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a pentanoic acid chain. This compound is notable for its high molecular weight and the presence of iodine, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Triiodophenoxy)pentanoic acid typically involves the iodination of a phenoxy group followed by the attachment of a pentanoic acid chain. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions of the phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. These reactors are designed to handle the exothermic nature of the iodination reaction and ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated products.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Deiodinated phenoxy derivatives.
Substitution: Phenoxy derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: 5-(2,4,6-Triiodophenoxy)pentanoic acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is used as a radiolabeling agent due to the presence of iodine atoms. It can be incorporated into biomolecules to study their behavior and interactions in biological systems.
Medicine: The compound’s iodine content makes it useful in medical imaging techniques such as computed tomography (CT) scans. It can be used as a contrast agent to enhance the visibility of internal structures.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2,4,6-Triiodophenoxy)pentanoic acid is primarily related to its ability to interact with biological molecules through its iodine atoms. The iodine atoms can form strong interactions with electron-rich sites in biomolecules, leading to changes in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 4-Iodophenoxyacetic acid
- 2,4,6-Triiodophenol
- 5-Iodopentanoic acid
Comparison: 5-(2,4,6-Triiodophenoxy)pentanoic acid is unique due to the presence of three iodine atoms on the phenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and greater potential for radiolabeling applications. Its structure also allows for more versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
839672-02-5 |
|---|---|
Formule moléculaire |
C11H11I3O3 |
Poids moléculaire |
571.92 g/mol |
Nom IUPAC |
5-(2,4,6-triiodophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H11I3O3/c12-7-5-8(13)11(9(14)6-7)17-4-2-1-3-10(15)16/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
KLVJBRGZZSWXGI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OCCCCC(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)

![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)

![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)

